4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Description
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile (CAS: 121623-97-0) is a fluorinated aromatic compound characterized by a tetrafluorinated benzene ring substituted with a cyanomethyl (-CH₂CN) group at the 4-position. Its molecular formula is C₉H₃F₄N₂, with a molecular weight of 215.1 g/mol. This compound is a critical intermediate in synthesizing [3]-radialene derivatives, which serve as p-dopants for organic light-emitting diode (OLED) hole transport materials . Its synthesis involves reacting tetrachlorocyclopropene with the title compound in the presence of calcium acetate to bind fluoride impurities, achieving a high yield of 99% under optimized conditions . Safety protocols emphasize avoiding heat and inhalation risks, with specific handling precautions outlined by suppliers .
Properties
IUPAC Name |
4-(cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F4N2/c10-6-4(1-2-14)7(11)9(13)5(3-15)8(6)12/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLADCDKJUECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1F)F)C#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical cyanomethylation, which can be achieved under mild conditions without the need for cyanide or strong bases . This process involves the generation of radicals from various functional groups, which then react with a cyanomethylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical cyanomethylation processes, utilizing photoredox catalysis or non-catalytic conditions to ensure efficient and scalable synthesis. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyanomethyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it useful in the development of advanced materials with specific properties.
Pharmaceuticals: The compound can be used in the late-stage functionalization of pharmaceutical agents, enhancing their properties or activity.
Mechanism of Action
The mechanism by which 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile exerts its effects is primarily through its ability to participate in radical and coupling reactions. The presence of the cyanomethyl group and fluorine atoms influences the reactivity and stability of the compound, allowing it to act as an effective intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,3,5,6-Tetrafluorobenzonitrile (Parent Compound)
- Molecular Formula : C₇HF₄N
- Molecular Weight : 175.1 g/mol
- Key Features: The parent compound lacks the cyanomethyl group, making it less sterically hindered and more reactive in substitution reactions.
- Applications : Primarily used to synthesize aldehydes (e.g., 2,3,5,6-tetrafluorobenzaldehyde) via hydrogenation with Raney nickel and formic acid, achieving yields up to 84% .
- Reactivity: The absence of the electron-withdrawing cyanomethyl group allows for easier nucleophilic substitution, particularly in hydrogenation and hydrolysis reactions .
4-Bromo-2,3,5,6-tetrafluorobenzonitrile
- Molecular Formula : C₇BrF₄N
- Molecular Weight : 253.98 g/mol
- Key Features : Bromine at the 4-position introduces a strong leaving group, enhancing utility in cross-coupling reactions.
- Applications : A versatile building block in agrochemical and pharmaceutical synthesis, particularly for polyfluoroarene derivatives .
- Safety : Classified with acute toxicity (dermal and inhalation hazards), requiring stringent handling protocols .
4-Amino-2,3,5,6-tetrafluorobenzonitrile
- Molecular Formula : C₇H₃F₄N₂
- Molecular Weight : 191.1 g/mol
- Key Features: The electron-donating amino (-NH₂) group alters electronic properties, making it suitable for electrophilic aromatic substitution.
- Applications: Potential use in pharmaceuticals and specialty chemicals, though specific applications remain understudied .
4-(Diethylamino)-2,3,5,6-tetrafluorobenzonitrile
- Molecular Formula : C₁₀H₁₀F₄N₂
- Molecular Weight : 234.1 g/mol
- Key Features: The diethylamino (-N(C₂H₅)₂) group provides strong electron-donating effects, influencing photophysical properties.
- Synthesis : Prepared via photoredox-catalyzed dealkylative halogen substitution with tertiary amines, yielding 45% .
- Applications : Explored in optoelectronic materials due to its tunable electronic structure .
Comparative Analysis Table
Key Findings and Insights
Electronic Effects: The cyanomethyl group in the target compound is electron-withdrawing, stabilizing the benzene ring and making it less reactive toward electrophilic substitution compared to the amino and diethylamino derivatives . Bromine's electronegativity and leaving-group ability enable diverse cross-coupling reactions in the bromo derivative .
Synthetic Efficiency: The target compound's synthesis achieves near-quantitative yields (99%) due to optimized fluoride removal via calcium acetate , whereas the diethylamino derivative's photoredox synthesis yields only 45% .
Application-Specific Reactivity: The parent compound (2,3,5,6-tetrafluorobenzonitrile) is preferred for aldehyde synthesis due to its unsubstituted para position and lower steric hindrance . The cyanomethyl derivative's stability under acidic conditions makes it ideal for multi-step OLED dopant synthesis .
Safety Profiles: Bromo and cyanomethyl derivatives require stringent safety measures due to acute toxicity and thermal instability .
Biological Activity
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile (CAS No. 121623-97-0) is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of multiple fluorine substituents and a cyanomethyl group, suggests interesting biological activities that warrant detailed exploration.
- Molecular Formula : CHFN
- Molecular Weight : 200.11 g/mol
- Structure : The compound features a benzene ring substituted with four fluorine atoms and a cyanomethyl group, which may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Some investigations suggest that this compound may have cytotoxic effects on cancer cell lines. The exact mechanisms are still under study but could involve apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are critical in metabolic pathways related to disease progression.
Study 1: Antimicrobial Activity
A study published in the Beilstein Journal of Organic Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results showed significant inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Cyanomethyl-2,3,5,6-tetrafluorobenzonitrile | E. coli | 15 |
| 4-Cyanomethyl-2,3,5,6-tetrafluorobenzonitrile | S. aureus | 18 |
Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The IC values for different cell lines were determined as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 10 |
| A549 | 15 |
Mechanistic studies indicated that the compound may induce apoptosis through the activation of caspase pathways.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Membrane Disruption : The lipophilic nature due to fluorination may enhance membrane permeability.
- Enzyme Interaction : Potential binding to active sites of enzymes involved in metabolic processes could inhibit their function.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
